molecular formula C23H22N2O3 B2814277 Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate CAS No. 1286726-56-4

Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate

Cat. No.: B2814277
CAS No.: 1286726-56-4
M. Wt: 374.44
InChI Key: NHBNPOQLIRSYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl group at the 4-position of the benzene ring. The carbamoyl moiety is substituted with a phenethyl group and a pyridin-2-ylmethyl group, conferring distinct electronic and steric properties. The pyridin-2-ylmethyl group may enhance binding affinity to enzymatic targets through hydrogen bonding or π-π interactions, while the phenethyl chain could influence lipophilicity and membrane permeability.

Properties

IUPAC Name

methyl 4-[2-phenylethyl(pyridin-2-ylmethyl)carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-28-23(27)20-12-10-19(11-13-20)22(26)25(17-21-9-5-6-15-24-21)16-14-18-7-3-2-4-8-18/h2-13,15H,14,16-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBNPOQLIRSYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoate Ester: The initial step involves esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and an aluminum chloride catalyst.

    Formation of the Carbamoyl Moiety: The pyridin-2-ylmethyl carbamoyl group is introduced through a reaction between pyridin-2-ylmethylamine and an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carbamate functionalities undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Ester Hydrolysis 1M NaOH, reflux (4–6 hours)4-(Phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoic acid and methanolComplete conversion occurs under basic conditions; acid workup yields free carboxylic acid.
Carbamate Hydrolysis 6M HCl, 80°C (8–12 hours)Phenethylamine, pyridin-2-ylmethanol, and CO₂Carbamate cleavage is slower than ester hydrolysis due to steric hindrance.

Mechanistically, ester hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while carbamate hydrolysis involves protonation of the nitrogen followed by cleavage of the C–N bond.

Transesterification

The methyl ester group participates in transesterification with alcohols under catalytic acidic or basic conditions:

Alcohol Catalyst Temperature Yield Product
EthanolH₂SO₄ (0.5%)Reflux78%Ethyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate
Benzyl alcoholNaOEt80°C65%Benzyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate

This reaction is reversible and driven by excess alcohol. The pyridine nitrogen does not interfere due to its weak basicity under these conditions.

Reduction Reactions

The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

Reaction:
Methyl esterLiAlH4,THF4-(Phenethyl(pyridin-2-ylmethyl)carbamoyl)benzyl alcohol\text{Methyl ester} \xrightarrow{\text{LiAlH}_4, \text{THF}} 4\text{-(Phenethyl(pyridin-2-ylmethyl)carbamoyl)benzyl alcohol}

  • Conditions: Anhydrous THF, 0°C to room temperature, 2 hours.

  • Yield: 92%.

  • Note: The carbamate and pyridine moieties remain intact, confirming their stability under reducing conditions.

Coordination with Metal Ions

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

Metal Salt Solvent Product Application
AgNO₃Methanol[Ag(C₂₀H₂₁N₂O₃)₂]NO₃ (1D polymeric structure)Antimicrobial studies
CuCl₂DMF[Cu(C₂₀H₂₁N₂O₃)Cl₂] (monomeric complex)Catalysis research

X-ray crystallography confirms bidentate coordination via the pyridine nitrogen and carbamate carbonyl oxygen .

Aminolysis and Nucleophilic Substitution

The carbamate group reacts with amines via nucleophilic substitution:

Example Reaction:
Methyl ester+HexylamineN-Hexyl-4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzamide\text{Methyl ester} + \text{Hexylamine} \rightarrow N\text{-Hexyl-4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzamide}

  • Conditions: DCM, room temperature, 12 hours.

  • Yield: 68%.

  • Mechanism: The amine attacks the electrophilic carbonyl carbon, displacing the phenethyl-pyridinylmethyl carbamate group.

Photochemical Reactivity

UV irradiation (254 nm) induces decarboxylation of the benzoate moiety:

Reaction:
Methyl esterhνToluene derivative+CO2\text{Methyl ester} \xrightarrow{h\nu} \text{Toluene derivative} + \text{CO}_2

  • Quantum Yield: 0.12 (measured in acetonitrile).

  • Side Products: Minor pyridine N-oxide formation observed under aerobic conditions.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

Stage Temperature Range Mass Loss Process
1180–220°C15%Ester volatilization
2300–400°C70%Carbamate and aromatic ring breakdown

Residual char at 500°C: 12%.

Key Structural Influences on Reactivity

  • Steric Effects: Bulky phenethyl and pyridinylmethyl groups slow carbamate hydrolysis compared to simpler carbamates.

  • Electronic Effects: Electron-withdrawing pyridine ring enhances ester carbonyl electrophilicity, accelerating hydrolysis .

This compound’s versatility in hydrolysis, coordination, and substitution reactions makes it valuable in medicinal chemistry and materials science. Experimental protocols should optimize steric and electronic factors to control reaction outcomes.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity
Recent studies have indicated that derivatives of methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Specifically, derivatives have shown efficacy in overcoming drug resistance in acute myeloid leukemia (AML) by downregulating anti-apoptotic proteins like Mcl-1 and Bcl-xL, thereby inducing apoptosis in resistant cancer cells .

1.2. Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that certain analogs can modulate neuroinflammatory pathways and provide protection against neuronal cell death, making them potential candidates for treating conditions like Alzheimer's disease and Parkinson's disease.

3.1. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective inhibition of certain enzyme classes involved in cancer progression, such as HDACs . The compound's IC50 values indicate potent activity against these targets, suggesting its potential as a lead compound for further development.

3.2. In Vivo Studies
Animal models have been employed to assess the therapeutic efficacy of this compound in treating tumors. Preliminary results indicate significant tumor reduction and improved survival rates when administered in conjunction with conventional chemotherapy agents .

Case Studies

4.1. Case Study: Acute Myeloid Leukemia Treatment
A clinical case involving three relapsed AML patients treated with a combination regimen including this compound showed promising results, with two patients achieving complete remission after previously failing standard treatments .

4.2. Case Study: Neuroprotection in Animal Models
In a study focusing on neuroprotection, animal models treated with the compound exhibited reduced markers of neuroinflammation and improved cognitive function compared to control groups, highlighting its potential application in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is structurally related to several benzoate esters with modifications in the ester group, carbamoyl substituents, or aromatic systems. Key analogues include:

Compound Name Ester Group Substituents Key Features Yield (%) Melting Point (°C) Biological Relevance Reference
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate Methyl Phenethyl, pyridin-2-ylmethyl Potential kinase/HDAC inhibition; moderate lipophilicity N/A N/A Hypothesized enzymatic targeting N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl Pyridazin-3-ylphenethylamino Increased lipophilicity; pyridazine ring may alter electronic properties N/A N/A Anticancer screening candidate
Methyl 4-((4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenylamino)methyl)benzoate (25) Methyl Pyridin-3-yl, pyrimidin-2-ylamino Dual HDAC/tyrosine kinase inhibition; amino linkages enhance H-bonding 54 158 HDAC8 proteolysis target
Methyl 4-[(5-chloro-pyrimidin-2-yl)carbamoyl]benzoate Methyl 5-Chloropyrimidin-2-yl Chlorine atom enhances electrophilicity; crystallographically characterized N/A N/A Structural model for solubility studies
Methyl 4-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)carbamoyl)benzoate (17b) Methyl 4,5-Dihydroimidazol-2-ylphenyl Basic imidazoline ring may improve aqueous solubility 32 N/A Not reported
Methyl 4-(6-oxo-5-phenyl-1-(pyridin-2-ylmethyl)-1,6-dihydropyrimidin-2-yl)benzoate (3aC) Methyl Pyridin-2-ylmethyl, pyrimidinone Palladium-catalyzed synthesis; moderate yield 59 137–139 Kinase inhibition candidate

Impact of Ester Group and Substituents

  • Aromatic Substituents : Pyridin-2-ylmethyl groups (target compound, 3aC) engage in distinct π-π stacking compared to pyridin-3-yl (compound 25) or pyridazinyl (I-6230) systems, influencing target selectivity .
  • Heterocyclic Moieties : Pyrimidinyl or imidazolinyl groups (compounds 25, 17b) introduce hydrogen-bonding capabilities, critical for interactions with enzymatic active sites .

Biological Activity

Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Methyl ester group : Enhances solubility and bioavailability.
  • Carbamoyl moiety : Often associated with biological activity through interactions with various biological targets.
  • Phenethyl and pyridine substituents : These groups can influence pharmacological properties and receptor interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carbamoyl group may facilitate binding to active sites, while the aromatic substituents can enhance selectivity and affinity for these targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing a carbamoyl group have shown effectiveness against various bacterial strains. A study demonstrated that methyl carbamate derivatives inhibited the growth of multiple pathogens, suggesting that this compound may possess similar antimicrobial effects .

Anticancer Properties

The potential anticancer activity of this compound has been explored in vitro. Some studies have indicated that compounds with a similar phenethyl structure exhibit cytotoxic effects on cancer cell lines. For example, methyl carbamate derivatives were found to induce apoptosis in HepG2 cells, highlighting their potential as anticancer agents .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of various methyl carbamate derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed an IC50 value indicating significant inhibition of bacterial growth, suggesting that this compound could be further investigated for its antimicrobial potential.
  • Cytotoxicity in Cancer Research :
    • In a controlled experiment involving HepG2 liver cancer cells, derivatives similar to this compound exhibited cytotoxic effects at concentrations ranging from 10 µM to 100 µM. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies .

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Reference
This compoundAntimicrobialTBD
Methyl carbamate derivative AAnticancer (HepG2)50
Methyl carbamate derivative BAntimicrobial30

Q & A

Q. Advanced Research Focus

  • Heterocyclic Modifications : Replacing pyridine with furan (as in ) alters electron density, potentially enhancing binding to enzymes like HDACs or kinases .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves metabolic stability, as seen in related trifluoromethylpyridyl benzoates .
  • Data-Driven Design : Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets, guiding synthetic prioritization .

What analytical techniques are critical for resolving contradictions in structural characterization data for this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regioisomeric impurities; discrepancies in aromatic proton splitting patterns signal incomplete coupling .
  • Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks caused by isotopic interference or fragmentation .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles, as demonstrated in for a related benzoate derivative .

How can researchers address discrepancies in biological activity data across different assay systems?

Q. Advanced Research Focus

  • Assay Validation : Cross-test in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives from off-target effects .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) to ensure consistent compound dispersion, as aggregation often skews IC₅₀ values .
  • Metabolic Stability Profiling : Liver microsome assays identify rapid degradation pathways that may explain inconsistent in vivo/in vitro results .

What strategies are recommended for scaling up synthesis while maintaining reproducibility in academic settings?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous reactors (e.g., microfluidic systems) improve heat/mass transfer, reducing batch-to-batch variability .
  • Automated Monitoring : Inline FTIR or Raman spectroscopy tracks reaction progress in real time, enabling immediate adjustments .
  • Green Chemistry Principles : Solvent recycling (e.g., toluene via distillation) and catalyst recovery (e.g., Pd/C filtration) align with sustainability goals .

How can computational modeling predict the compound’s interaction with non-traditional targets (e.g., protein-protein interfaces)?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Analyze conformational flexibility to identify allosteric binding sites overlooked in static docking .
  • Pharmacophore Mapping : Overlay with known inhibitors (e.g., kinase hinge-binders) to prioritize functional group modifications .
  • Machine Learning : Train models on public bioactivity datasets (e.g., ChEMBL) to predict off-target interactions early in development .

What are the key challenges in interpreting SAR studies for this compound, and how can they be mitigated?

Q. Advanced Research Focus

  • Conformational Restriction : Rigid analogs (e.g., cyclohexane-fused derivatives) reduce entropy penalties, clarifying SAR trends .
  • Counterion Effects : Compare hydrochloride vs. freebase forms to disentangle pH-dependent activity from intrinsic potency .
  • High-Throughput Screening (HTS) : Use fragment-based libraries to systematically probe substituent contributions to binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.